2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol is a complex organic compound notable for its unique structural features and potential biological activities. Its molecular formula is with a molar mass of approximately 198.31 g/mol. This compound is categorized under amines and alcohols due to the presence of both amine and hydroxyl functional groups within its structure. The compound's CAS number is 1353947-12-2, which is essential for identification in chemical databases and regulatory contexts .
The synthesis of 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol typically involves multi-step synthetic pathways that integrate various organic reactions. Key methods may include:
Optimized reaction conditions, including temperature, solvent choice, and catalysts, are crucial for enhancing yield and purity during synthesis.
The molecular structure of 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol can be represented using various notations:
CC(C1CC(N(C1)C(C)NCC2CC2))N
The chemical reactivity of 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol can be explored through various reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.
The mechanism of action for 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol is primarily related to its interaction with biological targets such as receptors and enzymes. The compound may modulate signal transduction pathways through:
Research indicates that compounds with similar structures often exhibit significant pharmacological activities, making this compound a candidate for further studies in medicinal chemistry .
Physical and chemical properties are crucial for understanding how this compound behaves in various environments, influencing its applications in scientific research.
The applications of 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol span several fields:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7